molecular formula C26H28 B12601619 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene CAS No. 649556-32-1

2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene

Cat. No.: B12601619
CAS No.: 649556-32-1
M. Wt: 340.5 g/mol
InChI Key: UUTFEEFDENHIKY-UHFFFAOYSA-N
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Description

2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and additives for plastics and coatings.

Mechanism of Action

The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.

    Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.

Uniqueness

2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

649556-32-1

Molecular Formula

C26H28

Molecular Weight

340.5 g/mol

IUPAC Name

2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene

InChI

InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3

InChI Key

UUTFEEFDENHIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C

Origin of Product

United States

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